Cas no 72155-45-4 (N-Boc-phenylalaninal)

N-Boc-phenylalaninal is a protected aldehyde derivative of phenylalanine, widely used in organic synthesis and peptide chemistry. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, enabling selective reactions at the aldehyde site. This compound is particularly valuable in the synthesis of chiral intermediates, pharmaceuticals, and peptidomimetics due to its high reactivity and stereochemical integrity. Its stability under various conditions allows for versatile applications in multi-step synthetic routes. N-Boc-phenylalaninal is favored for its ease of handling, compatibility with common reagents, and efficient deprotection under mild acidic conditions, making it a reliable building block in complex molecular constructions.
N-Boc-phenylalaninal structure
N-Boc-phenylalaninal structure
商品名:N-Boc-phenylalaninal
CAS番号:72155-45-4
MF:C14H19NO3
メガワット:249.3056
MDL:MFCD00143854
CID:59319
PubChem ID:24870581

N-Boc-phenylalaninal 化学的及び物理的性質

名前と識別子

    • Boc-L-Phenylalaninal
    • N-Boc-L-phenylalaninal
    • (S)-tert-butyl 1-oxo-3-phenylpropan-2-ylcarbamate
    • H-Asn-OtBu HCl
    • N-Boc-phenylalaninal
    • N-t-BOC-L-Phenylalaninal
    • tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
    • 1-(Boc-aMino)cyclopentanecarboxylic acid
    • (S)-(-)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal
    • (S)-(1-Benzyl-2-oxoethyl)carbamic acid tert-butyl ester
    • boc-phe-cho
    • Boc-phenylalaninal
    • (S)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate
    • Carbamic acid, N-[(1S)-1-formyl-2-phenylethyl]-, 1,1-dimethylethyl ester
    • Carbamic acid, [(1S)-1-formyl-2-phenylethyl]-,
    • N-(tert-butyloxycarbonyl)-L-phenylalaninal
    • Q-102003
    • ((S)-1-benzyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
    • BB 0304020
    • DTXSID60426424
    • (S)-(-)-2-(tert-Butoxycarbonyl-amino)-3-phenylpropanal
    • AM808171
    • AC-6698
    • tert-Butyl-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
    • CS-W012659
    • (2S)-2-(tert-butoxycarbonylamino)-3-phenyl-1-propanal
    • SCHEMBL7094
    • 2(S)-(tert-Butoxycarbonylamino)-3-phenylpropionaldehyde
    • TS-7040
    • N-tert-butoxycarbonyl-phenylalaninal
    • (S)-(1-Benzyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
    • N-t-butoxycarbonyl-L-phenylalaninal
    • Tert-butyl (1S)-1-benzyl-2-oxoethylcarbamate
    • ((S)-1-Formyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester
    • Boc-L-phenylalanine Merrifield resin Grain size 100-200 mesh, Substitution 0.85mmol/g 1%DVB
    • EN300-66988
    • (2S)-2-(tert-Butoxycarbonyl)amino-3-phenylpropanal
    • (2S)-2-(tert-butoxycarbonyl)amino-3-phenyl-1-propanal
    • N-Boc-L-phenylalaninal, 97%
    • MFCD00143854
    • Boc-L-Phe-PAM resin (100-200 mesh)
    • tert-Butyl (S)-(1-oxo-3-phenylpropan-2-yl)carbamate
    • N-Boc-2(S)-3-phenylpropanal
    • ZJTYRNPLVNMVPQ-LBPRGKRZSA-N
    • BDBM50137818
    • AKOS015841411
    • N-tert-butoxycarbonylphenylalaninal
    • N-((t-Butyloxy)carbonyl)-phenylalaninal
    • MFCD00801205
    • Z1065768484
    • 72155-45-4
    • A9404
    • CHEMBL94327
    • Boc-Fmk(3S)-OH
    • Carbamic acid, [(1S)-1-formyl-2-phenylethyl]-, 1,1-dimethylethyl ester
    • N-[(1S)-1-Formyl-2-phenylethyl]carbamic Acid 1,1-Dimethylethyl Ester;
    • MDL: MFCD00143854
    • インチ: 1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1
    • InChIKey: ZJTYRNPLVNMVPQ-LBPRGKRZSA-N
    • ほほえんだ: O(C(N([H])[C@]([H])(C([H])=O)C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 249.13600
  • どういたいしつりょう: 249.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 55.4
  • 互変異性体の数: 4
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.0770
  • ゆうかいてん: 86-88 °C (lit.)
  • ふってん: 367.0±35.0 °C at 760 mmHg
  • フラッシュポイント: 175.8±25.9 °C
  • PSA: 55.40000
  • LogP: 2.71220
  • 光学活性: [α]20/D −47°, c = 0.5 in methanol
  • ようかいせい: まだ確定していません。
  • じょうきあつ: 0.0±0.8 mmHg at 25°C
  • ひせんこうど: -47 º (c=0.5 in MeOH)

N-Boc-phenylalaninal セキュリティ情報

N-Boc-phenylalaninal 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-Boc-phenylalaninal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-66988-0.1g
tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
72155-45-4 95%
0.1g
$19.0 2023-05-05
Enamine
EN300-66988-0.05g
tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
72155-45-4 95%
0.05g
$19.0 2023-05-05
Apollo Scientific
OR17576-1g
N-BOC-L-Phenylalaninal
72155-45-4 97+%
1g
£44.00 2024-07-21
TRC
B661520-50mg
N-Boc-phenylalaninal
72155-45-4
50mg
$ 161.00 2023-09-08
Fluorochem
040933-1g
N-Boc-L-phenylalaninal
72155-45-4 97%
1g
£49.00 2022-03-01
Apollo Scientific
OR17576-5g
N-BOC-L-Phenylalaninal
72155-45-4 97+%
5g
£148.00 2024-07-21
AstaTech
55764-25/G
N-BOC-L-PHENYLALANINAL
72155-45-4 95%
25/G
$861 2021-07-03
Chemenu
CM185401-25g
(S)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate
72155-45-4 95%
25g
$693 2022-06-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R019897-1g
N-Boc-phenylalaninal
72155-45-4 97%
1g
¥155 2024-05-22
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R019897-10g
N-Boc-phenylalaninal
72155-45-4 97%
10g
¥4330 2022-06-13

N-Boc-phenylalaninal 合成方法

N-Boc-phenylalaninalに関する追加情報

N-Boc-Phenylalaninal: A Comprehensive Overview

N-Boc-Phenylalaninal (CAS No. 72155-45-4) is a significant compound in the field of organic chemistry, particularly within peptide synthesis and related biochemical applications. This compound is widely recognized for its role as a protective group in peptide synthesis, where it serves as a precursor to phenylalanine, an essential amino acid. The Boc (tert-butoxycarbonyl) group is a common protecting group used in peptide chemistry due to its stability under basic conditions and ease of removal under acidic conditions.

Recent advancements in peptide synthesis have further highlighted the importance of N-Boc-Phenylalaninal in modern drug discovery and development. Researchers have explored its utility in constructing complex peptide sequences, emphasizing its compatibility with various coupling reagents and activation strategies. For instance, studies have demonstrated the successful incorporation of N-Boc-Phenylalaninal into peptide libraries, enabling high-throughput screening for bioactive compounds. This has significantly contributed to the identification of potential therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

In addition to its role in peptide synthesis, N-Boc-Phenylalaninal has been utilized in the synthesis of bioactive molecules and natural product analogs. Its structure provides a versatile platform for chemical modifications, allowing researchers to explore diverse chemical spaces. For example, recent research has focused on the use of N-Boc-Phenylalaninal as a building block for constructing macrocyclic peptides, which exhibit promising antibacterial and antifungal activities. These findings underscore the compound's potential in developing novel antibiotics, addressing the growing concern of antibiotic resistance.

The synthesis of N-Boc-Phenylalaninal typically involves the protection of phenylalanine's amino group with a Boc group. This process is well-established and involves standard peptide coupling techniques. The compound's stability under mild conditions makes it an ideal choice for large-scale peptide synthesis, ensuring high yields and purity. Furthermore, its compatibility with various solvents and reaction conditions has facilitated its integration into automated peptide synthesizers, streamlining the production process.

From an analytical standpoint, N-Boc-Phenylalaninal is often characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide critical insights into the compound's purity, structure, and reactivity. Recent advancements in analytical techniques have further enhanced the accuracy and precision of these analyses, enabling researchers to better understand the compound's behavior in different chemical environments.

Looking ahead, the continued exploration of N-Boc-Phenylalaninal is expected to yield new insights into its applications across various fields. Its role in drug discovery, particularly in the development of peptide-based therapeutics, remains a focal point for researchers. Moreover, ongoing investigations into its use in synthetic biology and biotechnology are anticipated to unlock novel functionalities and applications.

In conclusion, N-Boc-Phenylalaninal (CAS No. 72155-45-4) stands as a pivotal compound in contemporary organic chemistry and biochemistry. Its versatility as a protective group and its integral role in peptide synthesis make it an indispensable tool in drug discovery and development. As research continues to uncover new applications and optimizations for this compound, its significance in advancing scientific knowledge and therapeutic innovation will undoubtedly grow.

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